molecular formula C10H8ClNO B1625309 5-(4-Chlorophenyl)-3-methylisoxazole CAS No. 4211-87-4

5-(4-Chlorophenyl)-3-methylisoxazole

Cat. No. B1625309
CAS RN: 4211-87-4
M. Wt: 193.63 g/mol
InChI Key: RHWRHGZPEXZURY-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity.


Safety And Hazards

This involves studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken while handling it.


Future Directions

This involves a discussion of the potential applications of the compound and areas where further research is needed.


Please note that this is a general approach and the specific details would depend on the nature of the compound. For a specific compound like “5-(4-Chlorophenyl)-3-methylisoxazole”, you would need to refer to the scientific literature or conduct laboratory experiments. If you have access to a laboratory and the necessary resources, you could consider synthesizing the compound and conducting these analyses yourself under the guidance of a qualified professional. Always remember to follow safety guidelines when handling chemicals.


properties

IUPAC Name

5-(4-chlorophenyl)-3-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWRHGZPEXZURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435278
Record name 5-(4-CHLOROPHENYL)-3-METHYLISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-3-methylisoxazole

CAS RN

4211-87-4
Record name 5-(4-CHLOROPHENYL)-3-METHYLISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ZB Huang, LL Li, YW Zhao, HY Wang… - Journal of Heterocyclic …, 2014 - Wiley Online Library
A series of 5‐arylisoxazole and 5‐aryl‐1H‐pyrazole derivatives was synthesized by the reaction of 3‐(dimethylamino)‐1‐arylprop‐2‐en‐1‐one with hydroxylamine hydrochloride or …
Number of citations: 14 onlinelibrary.wiley.com
G Dou, P Xu, Q Li, Y Xi, Z Huang, D Shi - molecules, 2013 - mdpi.com
A series of 5-arylisoxazole derivatives were synthesized via the reaction of 3-(dimethyl-amino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media without …
Number of citations: 43 www.mdpi.com
X Zhang, C Cai, M Winters, M Wells, M Wall… - Bioorganic & medicinal …, 2017 - Elsevier
A novel series of 5-membered heterocycle-containing phenylpropanoic acid derivatives was discovered as potent GPR120 agonists with low clearance, high oral bioavailability and in …
Number of citations: 23 www.sciencedirect.com

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